[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol
Description
[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol is a pyrrolizidine-derived compound characterized by a bicyclic pyrrolizine scaffold with a hydroxymethyl (-CH₂OH) substituent at the 3-position. Pyrrolizidine alkaloids and their derivatives are widely studied for their pharmacological properties, including anticholinergic, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8?/m0/s1 |
InChI Key |
QDMDCGZXSSNONP-JAMMHHFISA-N |
Isomeric SMILES |
C1C[C@H]2CCC(N2C1)CO |
Canonical SMILES |
C1CC2CCC(N2C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor using sodium borohydride in methanol . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.
Scientific Research Applications
[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Coromandaline
- Structure: [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate (CAS: 68473-86-9) .
- Key Differences: Coromandaline contains an ester-linked butanoate group with additional hydroxyl and methyl substituents, whereas [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol has a simpler hydroxymethyl group.
- Biological Relevance : Coromandaline is associated with antispasmodic activity due to its interaction with muscarinic receptors, a property shared with other pyrrolizidine derivatives .
Trachelanthamine
- Structure: [(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate (CAS: 903507-51-7) .
- Key Differences: Trachelanthamine features a branched dihydroxybutanoate ester, contrasting with the linear hydroxymethyl group in the target compound. The cis or trans configuration of substituents in trachelanthamine may alter its conformational flexibility compared to the trans-configured target molecule .
- Biological Relevance : Trachelanthamine exhibits neurotoxic effects in some plant species, highlighting the role of ester groups in modulating toxicity profiles .
Functional Analogues
Halogenated Acrylonitriles
- Example : trans-2,3,4-trichloro-2-butenenitrile .
- Key Differences: Acrylonitriles are linear nitriles with halogen substituents, lacking the bicyclic pyrrolizidine core.
- Biological Relevance: Halogenated acrylonitriles are genotoxic carcinogens, emphasizing the safety advantages of non-halogenated pyrrolizidine alcohols like [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol .
Pyrazole-Thiophene Hybrids
- Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone .
- Key Differences: These hybrids combine pyrazole and thiophene rings with cyanide and amino groups, differing significantly from the pyrrolizidine scaffold. The presence of multiple hydrogen-bonding sites (e.g., amino, hydroxy) may enhance solubility compared to the hydrophobic pyrrolizidine core .
- Biological Relevance : Such hybrids are explored as kinase inhibitors, indicating divergent therapeutic applications relative to pyrrolizidine alcohols .
Research Implications
The structural simplicity of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol may offer advantages in synthetic accessibility and metabolic stability over ester-containing pyrrolizidines like coromandaline. However, its reduced polarity compared to pyrazole-thiophene hybrids could limit solubility, necessitating formulation optimization . Further studies are required to elucidate its pharmacokinetic and toxicological profiles relative to carcinogenic acrylonitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
